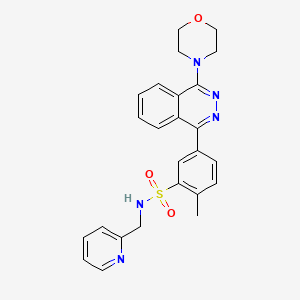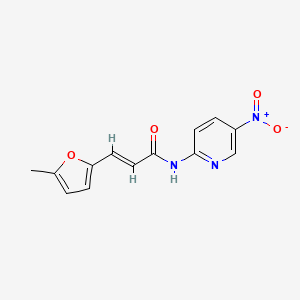![molecular formula C15H21BrN2O2 B5396367 1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane](/img/structure/B5396367.png)
1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. The compound is also known as 'BPPD' and belongs to the class of diazepanes. Diazepanes are known to possess a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects.
Wirkmechanismus
The exact mechanism of action of 1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane is not fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating neurotransmitters in the brain. The compound is thought to enhance the activity of GABA, which in turn leads to a decrease in neuronal excitability and thus, its anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane has a range of biochemical and physiological effects. It has been shown to decrease the frequency and duration of seizures in animal models, indicating its anticonvulsant effects. It has also been shown to decrease anxiety and induce sedation in animal models, indicating its anxiolytic and sedative effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane in lab experiments is its potential therapeutic applications in various fields, including neurology, oncology, and psychiatry. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it challenging to develop targeted therapies.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane. One direction is to further investigate its potential as an anticonvulsant agent and develop targeted therapies for epilepsy. Another direction is to explore its potential as an anticancer agent and develop targeted therapies for cancer. Additionally, further research is needed to understand its exact mechanism of action and develop more potent and selective compounds.
Synthesemethoden
The synthesis of 1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane involves the reaction of 3-bromoanisole with 2-bromoacetyl bromide in the presence of a base, followed by the reaction of the resulting intermediate with 4-methyl-1,4-diazepane. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and psychiatry. In neurology, it has been studied for its anticonvulsant effects and has shown promising results in animal models. In oncology, it has been studied for its potential as an anticancer agent due to its ability to inhibit tumor growth. In psychiatry, it has been studied for its anxiolytic and sedative effects.
Eigenschaften
IUPAC Name |
2-(3-bromophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-12(20-14-6-3-5-13(16)11-14)15(19)18-8-4-7-17(2)9-10-18/h3,5-6,11-12H,4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKPXTHGGJYTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCN(CC1)C)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5396284.png)
![{3-(3-methoxybenzyl)-1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-3-yl}methanol](/img/structure/B5396290.png)
![5-methyl-N-(2-morpholinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B5396298.png)
![4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B5396308.png)
![1-ethyl-6-methyl-3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5396311.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5396315.png)
![4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine](/img/structure/B5396325.png)
![2-(2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]acetamide](/img/structure/B5396330.png)
![N,N-dimethyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-naphthalenamine](/img/structure/B5396332.png)

![ethyl 1-[4-(2,3-dimethylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5396335.png)
![N-(4-bromophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5396362.png)
![N~2~-methyl-N~1~-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5396368.png)
